molecular formula C7H7N3O4 B1625734 Methyl 6-amino-5-nitropyridine-2-carboxylate CAS No. 538372-32-6

Methyl 6-amino-5-nitropyridine-2-carboxylate

Cat. No. B1625734
CAS RN: 538372-32-6
M. Wt: 197.15 g/mol
InChI Key: KHLJLFCKRIFGCE-UHFFFAOYSA-N
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Description

“Methyl 6-amino-5-nitropyridine-2-carboxylate” is a chemical compound with the molecular formula C7H7N3O4 . It has an average mass of 197.148 Da and a monoisotopic mass of 197.043655 Da .


Synthesis Analysis

There are several methodologies for the synthesis of substituted pyridines with diverse functional groups, which are important structural motifs found in numerous bioactive molecules . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “Methyl 6-amino-5-nitropyridine-2-carboxylate” consists of a pyridine ring, which is a six-membered heterocyclic scaffold, substituted with a methyl group, an amino group, a nitro group, and a carboxylate group .


Physical And Chemical Properties Analysis

“Methyl 6-amino-5-nitropyridine-2-carboxylate” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the search results.

Scientific Research Applications

Electrocatalytic Carboxylation

A novel electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 has been investigated, showing potential applications in the synthesis of compounds related to Methyl 6-amino-5-nitropyridine-2-carboxylate. This process avoids the use of volatile and toxic solvents and catalysts, presenting an eco-friendly alternative for synthesizing nicotinic acid derivatives (Q. Feng et al., 2010).

Anticoccidial Activity

Studies on nitropyridinecarboxamides and derivatives have revealed their significant anticoccidial activity. These compounds, including variants of Methyl 6-amino-5-nitropyridine-2-carboxylate, have shown effectiveness against Eimeria tenella, a parasite that causes coccidiosis in poultry. This suggests potential applications in veterinary medicine and animal health (Y. Morisawa et al., 1977).

Antitumor Agents

Research into pyridine derivatives has demonstrated their antitumor activity, suggesting that modifications of the Methyl 6-amino-5-nitropyridine-2-carboxylate structure could yield potent antimitotic agents. These findings have implications for the development of new cancer therapies (C. Temple et al., 1992).

Quantum Chemical Studies

Quantum chemical studies on similar nitropyridine compounds have provided insights into their molecular structure and electronic properties. Such studies are crucial for understanding the reactivity and potential applications of Methyl 6-amino-5-nitropyridine-2-carboxylate in material science and biochemistry (S. Sivaprakash et al., 2019).

Corrosion Inhibition

Pyranpyrazole derivatives, closely related to Methyl 6-amino-5-nitropyridine-2-carboxylate, have been investigated for their corrosion inhibition properties on mild steel, suggesting potential industrial applications in protecting metals from corrosion. This research highlights the versatility of nitropyridine derivatives in applications beyond pharmaceuticals (P. Dohare et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It’s important to handle it with appropriate safety measures, including wearing protective gloves and clothing, and ensuring adequate ventilation .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for robust methods allowing the selective introduction of multiple functional groups . The application of such methodologies could provide a privileged pyridine scaffold containing biologically relevant molecules . Therefore, the future directions in the study and application of “Methyl 6-amino-5-nitropyridine-2-carboxylate” and similar compounds could involve the development of more efficient synthesis methods and the exploration of their potential uses in various fields, including medicinal chemistry and material science.

properties

IUPAC Name

methyl 6-amino-5-nitropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c1-14-7(11)4-2-3-5(10(12)13)6(8)9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLJLFCKRIFGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477512
Record name Methyl 6-amino-5-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-amino-5-nitropyridine-2-carboxylate

CAS RN

538372-32-6
Record name Methyl 6-amino-5-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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